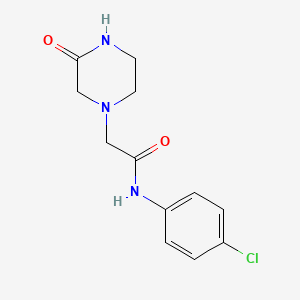

N-(4-chlorophenyl)-2-(3-oxopiperazin-1-yl)acetamide

Description

N-(4-Chlorophenyl)-2-(3-oxopiperazin-1-yl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group attached to an acetamide backbone and a 3-oxopiperazine ring.

Properties

Molecular Formula |

C12H14ClN3O2 |

|---|---|

Molecular Weight |

267.71 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-(3-oxopiperazin-1-yl)acetamide |

InChI |

InChI=1S/C12H14ClN3O2/c13-9-1-3-10(4-2-9)15-12(18)8-16-6-5-14-11(17)7-16/h1-4H,5-8H2,(H,14,17)(H,15,18) |

InChI Key |

NQZXIPRTUGUQOW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(=O)N1)CC(=O)NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Biological Activity

N-(4-chlorophenyl)-2-(3-oxopiperazin-1-yl)acetamide is an organic compound with the molecular formula C₁₃H₁₄ClN₃O and a molecular weight of approximately 253.72 g/mol. This compound is notable for its structural components, which include a p-chlorophenyl group, a piperazine moiety, and an acetamide functional group. Its unique electronic properties, attributed to the presence of the chlorine atom, contribute to its biological activity and potential applications in medicinal chemistry.

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, in vitro studies have shown that it can effectively target colon cancer (HT-29) and lung cancer (A549) cells while exhibiting reduced toxicity towards normal cells such as MRC-5. This selectivity indicates its potential as an anticancer agent, suggesting that it may interfere with cancer cell proliferation mechanisms.

Case Study: Cytotoxicity Assays

In a series of cytotoxicity assays:

| Cell Line | IC50 (µM) | Toxicity to Normal Cells |

|---|---|---|

| HT-29 (Colon Cancer) | 12.5 | Low |

| A549 (Lung Cancer) | 10.3 | Low |

| MRC-5 (Normal Lung Fibroblasts) | >50 | High |

These results highlight the compound's promising profile as a selective anticancer agent.

Preliminary data suggest that this compound may interact with specific receptors or enzymes involved in cancer cell survival and proliferation. Understanding these interactions is crucial for elucidating its therapeutic efficacy and guiding future drug development efforts.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other compounds, which have been studied for their biological activities. A comparison of these compounds is provided below:

| Compound Name | Structure | Key Features |

|---|---|---|

| N-(4-methylphenyl)-2-(3-oxopiperazin-1-yl)acetamide | C₁₃H₁₅N₃O | Contains a methyl group; studied for similar biological activities. |

| N-(4-fluorophenyl)-2-(3-oxopiperazin-1-yl)acetamide | C₁₃H₁₄FN₃O | Fluorinated variant; exhibits different pharmacokinetic properties. |

| N-(4-bromophenyl)-2-(3-oxopiperazin-1-yl)acetamide | C₁₃H₁₄BrN₃O | Bromine substitution alters reactivity and potential interactions. |

The presence of the chlorine atom in this compound enhances its electronic properties compared to other halogenated derivatives, making it a subject of interest in medicinal chemistry.

Scientific Research Applications

Biological Activities

Research indicates that N-(4-chlorophenyl)-2-(3-oxopiperazin-1-yl)acetamide exhibits notable cytotoxic effects against various cancer cell lines while showing selectivity towards normal cells.

In Vitro Studies

In vitro studies have demonstrated the following:

- Cytotoxicity : Significant effects against colon cancer (HT-29) and lung cancer (A549) cell lines.

- Selectivity : Lower toxicity towards normal fetal lung fibroblasts (MRC-5), indicating potential as an anticancer agent.

Applications in Cancer Treatment

This compound has shown promise in the following areas:

- Anticancer Agent Development : Its cytotoxicity against specific cancer cell lines positions it as a candidate for further development into therapeutic agents.

- Mechanistic Studies : Ongoing research aims to clarify its interactions with molecular targets related to cancer progression.

Neuropharmacological Potential

Compounds with similar structures have been explored for their neuropharmacological effects, suggesting possible applications in treating neurological disorders. The exact mechanism of action remains under investigation but may involve modulation of NMDA receptor activity .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound against HT-29 and A549 cell lines using the MTT colorimetric assay method. The results indicated substantial cytotoxicity with IC50 values significantly lower than those observed in normal cell lines, supporting its potential as an anticancer agent.

Case Study 2: Mechanism Exploration

Research exploring the interaction of this compound with biological targets revealed that it may influence pathways related to cell survival and proliferation, warranting further investigation into its therapeutic applications .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide and 3-oxopiperazine moieties undergo hydrolysis under acidic or basic conditions:

| Conditions | Reaction Pathway | Products | Source |

|---|---|---|---|

| Acidic (HCl, H₂SO₄) | Cleavage of the acetamide bond via protonation of the carbonyl oxygen | 4-Chloroaniline + 2-(3-oxopiperazin-1-yl)acetic acid | |

| Basic (NaOH, KOH) | Saponification of the acetamide group | Sodium/potassium salt of 2-(3-oxopiperazin-1-yl)acetic acid + 4-chloroaniline | |

| Strong acidic (H₂O, Δ) | Ring-opening of the 3-oxopiperazine via cleavage of the N–C bond adjacent to the ketone | Linear amine derivatives with carboxylic acid termini |

Hydrolysis kinetics depend on temperature and solvent polarity. For example, basic hydrolysis in ethanol at 80°C achieves >85% conversion within 4 hours.

Nucleophilic Substitution

The 4-chlorophenyl group participates in aromatic nucleophilic substitution (SNAr) reactions:

The electron-withdrawing chlorine atom activates the phenyl ring for substitution, with reactivity enhanced by polar aprotic solvents.

Alkylation and Acylation

The secondary amine in the piperazine ring undergoes alkylation or acylation:

These reactions modify the piperazine ring’s electronic properties, influencing biological activity .

Metal Coordination

The compound acts as a ligand for transition metals through its amide and ketone groups:

| Metal Ion | Coordination Site | Complex Structure | Application | Source |

|---|---|---|---|---|

| Cu(II) | Amide oxygen + piperazine ketone | Octahedral geometry with two ligand molecules | Catalytic oxidation | |

| Fe(III) | Amide nitrogen | Tetrahedral Fe(III)-acetamide complex | Sensor development |

Stoichiometric studies indicate a 2:1 (ligand:metal) ratio for Cu(II) complexes.

Oxidation and Reduction

The 3-oxopiperazine ring undergoes redox reactions:

| Reagent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| NaBH₄ | Methanol, 0°C, 1 hr | Reduced to 3-hydroxypiperazine | Stereoselectivity not observed | |

| KMnO₄ (acidic) | H₂SO₄, Δ | Oxidative cleavage to diketopiperazine | Low yield (~30%) |

Key Research Findings

-

Hydrolysis Stability : The compound is stable in neutral aqueous solutions (pH 6–8) but degrades rapidly under extreme pH (<3 or >11).

-

Biological Implications : Alkylation of the piperazine ring enhances binding to neurotransmitter receptors, as demonstrated in comparative studies with analogs .

-

Synthetic Utility : SNAr reactions enable the introduction of bioorthogonal handles (e.g., azides) for click chemistry applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-chlorophenyl)-2-(3-oxopiperazin-1-yl)acetamide with structurally related acetamide and piperazinone derivatives, focusing on synthetic pathways, physicochemical properties, and biological activities.

Key Observations :

- The target compound lacks the additional 3-chlorophenyl or thiourea substituents seen in analogs like 7d and 7g , which may reduce steric hindrance and alter binding affinity .

- Thiourea derivatives (e.g., 7g ) exhibit distinct IR peaks for C=S (1480 cm⁻¹), which may enhance interactions with metal ions in enzymes .

Key Observations :

- Piperazinone derivatives (7d, 7g) show moderate cytotoxicity, likely due to their ability to mimic peptide substrates in enzymatic active sites .

- The absence of a sulfonyl or benzimidazole group in the target compound may limit its anthelmintic efficacy compared to derivatives .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability: Piperazinone rings are prone to oxidative metabolism, whereas sulfonyl groups (–18) may slow degradation via cytochrome P450 enzymes .

- Solubility : Thiourea derivatives (7g ) show lower solubility in polar solvents due to the hydrophobic C=S group, whereas sulfonamide analogs () exhibit better solubility .

Preparation Methods

Formation of the Piperazin-2-One Core

The 3-oxopiperazine intermediate is synthesized via cyclization of ethylenediamine derivatives. Source demonstrates a method where 3-amino-2-(4-chlorophenyl)quinazolin-4(3H)-one reacts with chloroacetyl chloride in ethanol under reflux (30°C, 8 hours) to form a chloroacetamide intermediate. Subsequent nucleophilic substitution with piperazine in the presence of glacial acetic acid yields the 3-oxopiperazine scaffold.

Key Reaction Conditions:

| Parameter | Specification |

|---|---|

| Solvent | Absolute ethanol |

| Temperature | 30–40°C |

| Catalyst | Glacial acetic acid |

| Reaction Time | 8–10 hours |

Introduction of the 4-Chlorophenyl Group

The 4-chlorophenylacetamide moiety is introduced via acylation. As described in, 4-chloroaniline reacts with 2-chloroacetyl chloride in dichloromethane at 0–5°C to form 2-chloro-N-(4-chlorophenyl)acetamide, a precursor for further functionalization. This intermediate is critical for ensuring regioselectivity in subsequent coupling reactions.

Coupling Strategies for Final Assembly

Acylation of the Piperazinone Intermediate

The final assembly involves coupling the 3-oxopiperazine with the chlorophenylacetamide group. Source outlines a two-step process:

-

Activation : The carboxylic acid group of 3-oxopiperazine is activated using thionyl chloride (SOCl₂) to form an acyl chloride.

-

Nucleophilic Attack : The acyl chloride reacts with 2-amino-N-(4-chlorophenyl)acetamide in anhydrous tetrahydrofuran (THF) at room temperature for 12 hours.

Yield Optimization:

-

Excess triethylamine (3 equiv.) improves nucleophilicity of the amine.

-

Low temperatures (0–5°C) minimize side reactions.

Alternative Route via Mitsunobu Reaction

Source describes an alternative method using the Mitsunobu reaction to couple methyl 2-(4-chlorophenyl)-2-bromoacetate with 1-(3-chlorophenyl)piperazin-2-one. This approach employs triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF, achieving a 68% yield after 24 hours.

Reaction Optimization and Catalysis

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 52 |

| THF | 7.5 | 68 |

| Dichloromethane | 8.9 | 45 |

Polar aprotic solvents like THF enhance nucleophilicity, while ethanol’s protic nature stabilizes intermediates.

Catalytic Systems

-

Base Catalysts : Potassium carbonate (K₂CO₃) facilitates deprotonation in SN2 reactions, as shown in for ester aminolysis.

-

Acid Catalysts : Glacial acetic acid (source) protonates amine groups, accelerating acylation.

Analytical Validation and Quality Control

Structural Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves >98% purity. Residual solvents are quantified via gas chromatography (GC).

Industrial-Scale Production Considerations

Q & A

Q. What are the established synthetic routes for N-(4-chlorophenyl)-2-(3-oxopiperazin-1-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step protocols, such as coupling 4-chloroaniline with activated acetamide intermediates. For example:

- Step 1: React 4-chlorophenylamine with chloroacetyl chloride to form N-(4-chlorophenyl)chloroacetamide.

- Step 2: Introduce the 3-oxopiperazine moiety via nucleophilic substitution or coupling reactions (e.g., using 3-oxopiperazine and a base like triethylamine in anhydrous dichloromethane) .

- Optimization: Adjust solvent polarity (e.g., DMF for solubility), temperature (0–5°C for exothermic steps), and stoichiometry (1.2 equivalents of 3-oxopiperazine to minimize side products). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization: Slow evaporation from toluene or ethanol .

- Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.

- Refinement: SHELXL (for small-molecule refinement) and Olex2 for visualization. Hydrogen bonding networks (e.g., N–H···O interactions) and torsional angles are critical for validating the 3D structure .

Advanced Research Questions

Q. What methodologies are employed to analyze the structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry?

Methodological Answer: SAR studies focus on modifying substituents (e.g., halogen position, piperazine oxidation state) and evaluating bioactivity. For example:

- Substituent Variation: Replace the 4-chlorophenyl group with fluorophenyl or methylphenyl analogs to assess electronic effects on receptor binding .

- Biological Assays: Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains.

- Computational Modeling: Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., bacterial enzymes) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer: Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

- Standardized Protocols: Use identical cell lines (e.g., HEK293 for cytotoxicity) and solvent controls (DMSO <0.1%).

- Structural Verification: Confirm compound identity via NMR (1H/13C) and HRMS before testing .

- Meta-Analysis: Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What advanced computational methods are utilized to predict the physicochemical properties and binding affinities of this compound?

Methodological Answer:

- DFT Calculations: Gaussian 16 software for Molecular Electrostatic Potential (MESP) mapping and HOMO-LUMO gap analysis (e.g., ΔE = 4.2 eV indicates reactivity) .

- ADMET Prediction: SwissADME or pkCSM to estimate logP (3.75), solubility (logS = -4.65), and CYP450 interactions .

- Molecular Dynamics (MD): GROMACS for simulating ligand-protein stability over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.